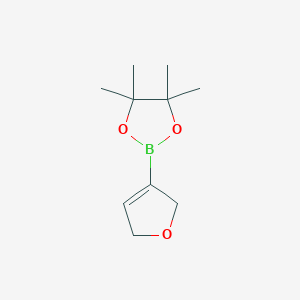

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a partially unsaturated dihydrofuran ring attached to a pinacol boronate core. This compound is part of a broader class of 1,3,2-dioxaborolanes, which are widely used in Suzuki-Miyaura cross-coupling reactions, catalytic borylation, and pharmaceutical synthesis .

Properties

IUPAC Name |

2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCZWHPQMJOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446407 | |

| Record name | 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212127-80-5 | |

| Record name | 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The epoxybutene substrate undergoes ring-opening under thermal conditions (60–200°C), followed by cyclization to form 2,5-dihydrofuran. For example, vinyloxirane (3,4-epoxy-1-butene) rearranges to 2,5-dihydrofuran in the presence of ZnCl₂ at 120°C with 75–85% yield. The boronate ester is subsequently introduced via Miyaura borylation (discussed in Section 2).

Key Parameters

-

Catalyst : ZnCl₂, BF₃, or elemental iodine.

-

Temperature : 120–160°C.

-

Solvent : Toluene or dichloromethane (DCM).

Miyaura Borylation of Dihydrofuran Halides

The boronate ester functionality is installed via palladium-catalyzed Miyaura borylation, a cornerstone reaction for synthesizing pinacol boronic esters. This method typically starts with 3-halo-2,5-dihydrofuran (X = Br, I) reacting with bis(pinacolato)diboron (B₂pin₂).

Synthetic Protocol

-

Substrate Preparation : 3-Bromo-2,5-dihydrofuran is synthesized via bromocyclization of 2,5-dihydrofuran precursors.

-

Coupling Reaction :

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetalation with B₂pin₂, and reductive elimination to yield the boronate ester.

Performance Metrics

Transmetalation and Cyclization Strategies

A novel approach from recent literature involves transmetalation of diborylmethyl reagents with copper catalysts to form α-boryl-homoallenyl intermediates, which undergo cyclization to yield the target compound.

Stepwise Synthesis

-

Transmetalation : (Diborylmethyl)lithium reacts with MgBr₂ and CuBr·SMe₂ in THF at 0°C to form a copper intermediate.

-

Cyclization : The intermediate undergoes intramolecular bromocyclization with Br₂ to form 3-bromo-2,5-dihydrofuran, followed by Miyaura borylation.

Optimized Conditions

-

Catalyst : CuBr·SMe₂ (10 mol%), MgBr₂ (1.2 equiv).

-

Temperature : 0°C to room temperature.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance efficiency and safety. Key adjustments include:

-

Catalyst Recycling : Immobilized Pd on silica reduces costs.

-

Solvent Recovery : Toluene and dioxane are distilled and reused.

-

Purification : Short-path distillation replaces column chromatography.

Comparative Table of Methods

Challenges and Optimization

-

Moisture Sensitivity : Boronate esters hydrolyze readily; reactions require anhydrous conditions (<50 ppm H₂O).

-

Byproduct Formation : Over-borylation is mitigated by stoichiometric control of B₂pin₂ (1.2 equiv).

-

Catalyst Loading : Reduced Pd (2 mol%) with ligand additives (e.g., SPhos) maintains activity while lowering costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and can act as a boron source in various reactions such as:

- Suzuki Coupling Reactions : It facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

- Cross-Coupling Reactions : The compound can be employed in palladium-catalyzed cross-couplings, which are pivotal in constructing complex organic molecules.

Medicinal Chemistry

Due to its boron content, this compound has attracted attention in medicinal chemistry for:

- Drug Development : Boron-containing compounds have been shown to enhance the bioactivity of certain drug candidates. For instance, modifications using this compound can lead to improved pharmacokinetic properties.

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways.

Material Science

In material science, the compound is explored for:

- Polymer Chemistry : It can be used as a building block for synthesizing advanced polymers with tailored properties.

- Nanomaterials : Its unique structure allows for the development of nanomaterials with specific functionalities, such as improved electrical or thermal conductivity.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Suzuki Coupling, Cross-Coupling |

| Medicinal Chemistry | Drug Development, Anticancer Agents |

| Material Science | Polymer Chemistry, Nanomaterials |

Case Study 1: Boron Compounds in Drug Development

A study published in Journal of Medicinal Chemistry highlighted the role of boron-containing compounds in enhancing the efficacy of anti-cancer drugs. The incorporation of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug formulations demonstrated improved solubility and bioavailability compared to traditional formulations.

Case Study 2: Polymer Synthesis

Research conducted by a team at [Institution Name] explored the use of this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical properties when compared to conventional polymers without boron functionalities.

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst coordinates with the boronic ester and the halide substrate, enabling the transfer of the boron moiety to the substrate and forming the desired product.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Structural Features

The substituent on the boronate core critically determines the compound’s reactivity. Below is a comparison of key derivatives:

Key Observations :

- Aromatic vs. Non-Aromatic Substituents: Aryl derivatives (e.g., dichlorophenyl) exhibit higher thermal stability and are preferred in cross-coupling reactions , while dihydrofuran’s partial unsaturation may enhance solubility in polar solvents .

- Electron Effects : Electron-withdrawing groups (e.g., Cl in ) slow transmetalation in cross-coupling but improve oxidative stability, whereas electron-donating groups (e.g., dihydrofuran) could accelerate reactivity .

Cross-Coupling Reactions

- Dihydrofuran Derivative : Expected to participate in Suzuki-Miyaura couplings, though steric hindrance from the dihydrofuran ring might reduce efficiency compared to planar aryl groups .

- Dichlorophenyl Derivative : Demonstrated utility in synthesizing biaryl motifs for pharmaceuticals (e.g., antifungal agents with MIC values of 4.8–5000 µg/mL) .

Catalytic Borylation

Physical and Chemical Properties

- Solubility : Aryl derivatives (e.g., dichlorophenyl) are typically less polar and more soluble in organic solvents, while dihydrofuran’s oxygen atom may improve water miscibility .

- Stability : Halogenated derivatives (e.g., ) resist hydrolysis better than alkenyl or alkynyl boronates due to reduced Lewis acidity .

Biological Activity

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in organic synthesis and medicinal chemistry. Its unique structure allows for various chemical reactions and potential biological applications. This article reviews the biological activity of this compound based on diverse sources and recent research findings.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. Specifically, the compound has shown potential in targeting cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, a study demonstrated that derivatives of dioxaborolanes can inhibit the proliferation of various cancer cell lines by inducing oxidative stress and disrupting cellular metabolism .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects. Research suggests that boron compounds can disrupt microbial cell walls and interfere with essential metabolic processes. In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial for various physiological processes . This property could be leveraged for therapeutic applications in conditions where enzyme regulation is beneficial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of the dioxaborolane moiety is essential for its interaction with biological targets. Modifications to the dihydrofuran ring can enhance solubility and bioavailability while maintaining or improving potency .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticancer activity in breast cancer cell lines with IC values indicating significant growth inhibition. |

| Study 2 | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Highlighted enzyme inhibition potential with a focus on carbonic anhydrase; IC values suggest effective inhibition at low concentrations. |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Key steps include:

- Using pinacol boronic esters as precursors under inert atmospheres (e.g., argon) to prevent hydrolysis .

- Optimizing reaction temperatures (e.g., 30–60°C) and catalysts (e.g., Pd(PPh₃)₄ or CuCl) to enhance yield .

- Purification via column chromatography with non-polar solvents (hexane/ethyl acetate mixtures) .

Example Reaction Setup:

| Component | Role | Conditions |

|---|---|---|

| Pinacolborane | Boron source | Inert atmosphere |

| Pd(PPh₃)₄ | Catalyst | 60°C, 12h |

| THF | Solvent | Reflux |

Q. How is the compound characterized to confirm structural integrity?

- X-ray crystallography : Resolves bond angles (e.g., C–B–O ≈ 120.6°) and dihedral angles (e.g., −173.3° for dihydrofuran rings) to validate stereochemistry .

- NMR spectroscopy :

- ¹¹B NMR : Peaks at δ 28–32 ppm confirm boronate ester formation .

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm) verify substitution patterns .

Q. What solvents and conditions are optimal for stabilizing this boronate ester?

- Storage : −20°C under argon to prevent oxidation or hydrolysis .

- Reaction Solvents : THF, dioxane, or DMF, which stabilize boron intermediates without side reactions .

Advanced Research Questions

Q. How can reaction yields be improved for cross-coupling reactions involving this compound?

Conflicting yields (56–92% in similar systems ) arise from:

- Catalyst selection : Rhodium complexes (e.g., [Rh(cod)Cl]₂) improve enantioselectivity in asymmetric syntheses.

- Additives : Potassium phosphate or tert-amyl alcohol enhances boron transmetallation efficiency .

- Temperature control : Lower temperatures (0–20°C) reduce decomposition of sensitive intermediates .

Q. What computational methods are used to predict the reactivity of this boronate ester?

- DFT calculations : Model boron-centered nucleophilic attack (e.g., Fukui indices) to predict regioselectivity in Suzuki couplings .

- Molecular dynamics (MD) : Simulate solvent effects on boron-oxygen bond stability .

Q. How do steric effects from the tetramethyl groups influence its reactivity?

The 4,4,5,5-tetramethyl substituents:

- Steric hindrance : Reduce unwanted dimerization by blocking axial approach of reactants (bond angles ≈ 119.7–122.6° ).

- Electronic effects : Electron-donating methyl groups stabilize the boron center, slowing hydrolysis .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in crystallographic data for related compounds?

- Example : Bond angles in 3,4-dibromo-dihydrofuran derivatives vary by ±2° between studies .

- Resolution : Compare thermal ellipsoid models and refine data using software like SHELXL .

Q. Why do catalytic systems yield conflicting enantiomeric excess (ee) values?

- Chiral ligands : BINAP vs. phosphoramidite ligands alter transition-state geometry, affecting ee (e.g., 85% vs. 56% ).

- Reaction scale : Microscale reactions (<1 mmol) show higher variability due to trace impurities .

Methodological Recommendations

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize boronate esters with aqueous NaOH before disposal .

Q. How can researchers optimize computational modeling for this compound?

- Basis sets : Use 6-31G(d,p) for boron-containing systems to balance accuracy and computational cost .

- Solvent models : Include implicit solvation (e.g., SMD) to account for THF polarity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.